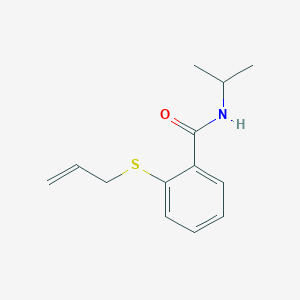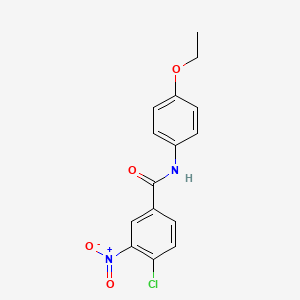![molecular formula C18H19N3O4 B5599872 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B5599872.png)
2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide is a complex organic compound with the molecular formula C18H19N3O4. This compound is known for its unique chemical structure, which includes a hydrazinyl group, a benzylidene moiety, and an oxoacetamide group. It is often used in early discovery research due to its rare and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The benzylidene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various substituted derivatives and oxo compounds, which can be further utilized in different chemical applications .
Scientific Research Applications
2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide
- 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide
- 2-[(2E)-2-(2,4-dimethylbenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide .
Uniqueness
What sets 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide apart is its specific substitution pattern on the benzylidene moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-4-7-14(8-5-12)20-17(22)18(23)21-19-11-13-6-9-15(24-2)10-16(13)25-3/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOTZRALRNVBJY-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(2-methyl-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5599799.png)
![N-[2-(dimethylamino)-1-phenylethyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5599802.png)

![2-[2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599818.png)
![1-phenyl-6-(2-thienyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5599828.png)
![N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5599838.png)
![4-[2-(1H-pyrazol-1-yl)butanoyl]thiomorpholine 1,1-dioxide](/img/structure/B5599845.png)
![7-fluoro-2-methyl-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5599852.png)

hydrazine](/img/structure/B5599878.png)
![4-(4,6-dimethyl-2-pyrimidinyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5599885.png)
![2-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride](/img/structure/B5599891.png)
![[7-(Furan-2-carbonyl)-5-nitro-1,3,7-triazabicyclo[3.3.1]nonan-3-yl]-(furan-2-yl)methanone](/img/structure/B5599892.png)
![4-[4-(2-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5599899.png)
